molecular formula C18H14ClN5O6 B239256 Naphtho(1,2-d)thiazolium, 1-methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)-, chloride CAS No. 1742-90-1

Naphtho(1,2-d)thiazolium, 1-methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)-, chloride

Cat. No. B239256
CAS RN: 1742-90-1
M. Wt: 501.1 g/mol
InChI Key: JTZQODFHTUJZPJ-UHFFFAOYSA-M
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Description

Naphtho(1,2-d)thiazolium, 1-methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)-, chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NMT or NMT chloride, and it is a yellowish-brown powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of NMT chloride involves the inhibition of various cellular processes such as DNA synthesis, cell division, and protein synthesis. NMT chloride has been found to bind to the DNA of cancer cells, leading to the inhibition of DNA replication and cell division. Additionally, NMT chloride has been found to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
NMT chloride has been found to have various biochemical and physiological effects on living organisms. In animal studies, NMT chloride has been found to have a low toxicity profile, and it has been well-tolerated by animals. Additionally, NMT chloride has been found to have antioxidant properties, and it has been shown to reduce oxidative stress in animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using NMT chloride in lab experiments is its high purity and stability. NMT chloride is a highly pure compound, and it can be easily synthesized in large quantities. Additionally, NMT chloride is stable under various conditions, and it can be stored for long periods without degradation.
One of the limitations of using NMT chloride in lab experiments is its high cost. NMT chloride is a relatively expensive compound, and its use in large-scale experiments can be cost-prohibitive. Additionally, the synthesis of NMT chloride requires the use of various reagents and catalysts, which can be hazardous and require specialized equipment.

Future Directions

There are several future directions for the research and development of NMT chloride. One area of research is the optimization of the synthesis process to reduce the cost of production. Additionally, further studies are needed to understand the mechanism of action of NMT chloride and its potential applications in other fields such as material science and agriculture. Finally, the development of new analogs of NMT chloride with improved properties and lower toxicity profiles is an area of active research.

Synthesis Methods

The synthesis of NMT chloride involves a multi-step process that requires the use of various reagents and catalysts. One of the commonly used methods for synthesizing NMT chloride is the condensation reaction between 2-amino-1-methylbenzothiazole and 2-formyl-1-naphthol. The reaction is carried out in the presence of a base such as sodium hydroxide and a catalyst such as zinc chloride or copper sulfate.

Scientific Research Applications

NMT chloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, NMT chloride has shown promising results as an anticancer agent, and it has been found to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. Additionally, NMT chloride has been found to have antimicrobial properties, and it has been used to treat various bacterial and fungal infections.

properties

CAS RN

1742-90-1

Product Name

Naphtho(1,2-d)thiazolium, 1-methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)-, chloride

Molecular Formula

C18H14ClN5O6

Molecular Weight

501.1 g/mol

IUPAC Name

(2E)-1-methyl-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole;chloride

InChI

InChI=1S/C29H25N2S2.ClH/c1-4-19(17-26-30(2)28-22-11-7-5-9-20(22)13-15-24(28)32-26)18-27-31(3)29-23-12-8-6-10-21(23)14-16-25(29)33-27;/h5-18H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

JTZQODFHTUJZPJ-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C/4\N(C5=C(S4)C=CC6=CC=CC=C65)C.[Cl-]

SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)C.[Cl-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)C.[Cl-]

synonyms

1-Methyl-2-[2-[1-methylnaphtho[1,2-d]thiazole-2(1H)-ylidenemethyl]-1-butenyl]naphtho[1,2-d]thiazole-1-ium·chloride

Origin of Product

United States

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